molecular formula C14H11NO3S B5656066 3-(4-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide

3-(4-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide

Cat. No. B5656066
M. Wt: 273.31 g/mol
InChI Key: FLSDHBCPSJYIRP-UHFFFAOYSA-N
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Description

3-(4-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide is a chemical compound that belongs to the class of organic compounds known as benzisothiazoles. Its properties and reactions are of significant interest in the field of organic chemistry.

Synthesis Analysis

The synthesis of compounds similar to 3-(4-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide involves complex organic reactions. For instance, 3-Amino-1,2-benzisothiazole-1,1-dioxides can be prepared by heating saccharin with hydrochlorides of primary and secondary aliphatic amines, demonstrating the intricate nature of synthesizing such compounds (Jensen & Pedersen, 1981).

Molecular Structure Analysis

The molecular structure of compounds in the benzisothiazole class often displays unique arrangements, which can be elucidated using techniques such as X-ray crystallography. For instance, the structural analysis of 3-benzylamino-1,2-benzisothiazole 1,1-dioxide reveals specific bond lengths and angles that are crucial for understanding its reactivity (Fonseca, 2009).

Chemical Reactions and Properties

Benzisothiazoles, including variants like 3-(4-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide, undergo various chemical reactions. For example, the Chapman-type rearrangement and reactions with Grignard reagents are notable in this context (Kaczor et al., 2008), (Abramovitch et al., 1974).

Physical Properties Analysis

The physical properties of such compounds are typically characterized by their crystalline structure and thermal behavior, which can be studied using techniques like X-ray diffraction and differential scanning calorimetry (Almeida et al., 2008).

Chemical Properties Analysis

The chemical properties of 3-(4-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide are influenced by its functional groups and molecular structure. These properties include reactivity with various organic and inorganic reagents, stability under different conditions, and the ability to undergo transformations into other chemical entities (Davis et al., 1990).

properties

IUPAC Name

3-(4-methylphenoxy)-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-10-6-8-11(9-7-10)18-14-12-4-2-3-5-13(12)19(16,17)15-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSDHBCPSJYIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-p-Tolyloxy-benzo[d]isothiazole 1,1-dioxide

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